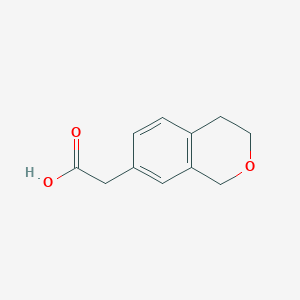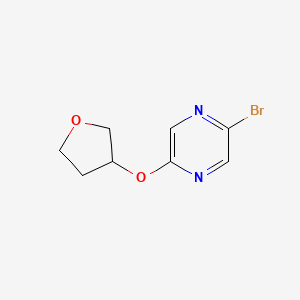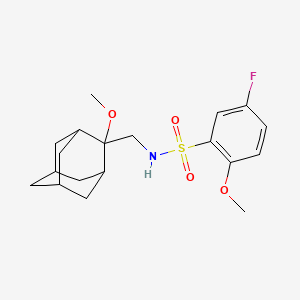
2-(Isochroman-7-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as isochromans, has been reported in the literature . A variant of the oxa-Pictet–Spengler reaction starting from an epoxide, rather than an aldehyde, has been described, which greatly expands the scope and rate of the reaction .Molecular Structure Analysis
The molecular structure of “2-(Isochroman-7-yl)acetic acid” consists of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms. The exact structure would need to be determined through methods such as NMR spectroscopy.Chemical Reactions Analysis
While specific chemical reactions involving “2-(Isochroman-7-yl)acetic acid” are not available, related compounds have been studied. For instance, the oxa-Pictet–Spengler reaction is a common method to construct the isochroman motif .Aplicaciones Científicas De Investigación
Antimicrobial Activity 2-(Isochroman-7-yl)acetic acid derivatives have been studied for their potential in antimicrobial treatments. Saeed and Mumtaz (2017) synthesized new isochroman-triazole and thiadiazole conjugates and found them to exhibit moderate to good antibacterial and antifungal activities compared to standard drugs like ampicillin and fluconazole. The compounds demonstrated effectiveness against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents Saeed & Mumtaz, 2017.
Chemical Synthesis and Applications The chemical structure and properties of 2-(Isochroman-7-yl)acetic acid and its derivatives have been explored extensively. Researchers have investigated its use in various chemical synthesis processes, highlighting its versatility and potential in producing valuable compounds:
Adsorption Studies and Sensor Applications :
- Khan and Akhtar (2011) focused on the adsorption behavior of 2,4,5-trichlorophenoxy acetic acid on poly-o-toluidine Zr(IV) phosphate. They found the material effective for adsorption from aqueous solutions and used it to fabricate a pesticide-sensitive membrane electrode, indicating potential applications in environmental monitoring and agricultural industries Khan & Akhtar, 2011.
Polymer and Materials Science :
- Cha et al. (2003) reported using poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester (PTAE)) for electrochemical hybridization sensors. The study detailed a synthetic route for the base monomer and its application in detecting oligonucleotide hybridization, demonstrating potential uses in bioelectronics and molecular diagnostics Cha et al., 2003.
Biotechnological Applications :
- Song et al. (2018) explored enhancing isobutanol production from acetate by overexpressing acetyl‐CoA synthetase and anaplerotic enzymes in Escherichia coli. They found that acetate utilization and isobutanol production increased significantly, suggesting a novel strategy for biochemical production using acetate as a carbon source Song et al., 2018.
Propiedades
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-7-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)6-8-1-2-9-3-4-14-7-10(9)5-8/h1-2,5H,3-4,6-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRGTQSHXBYBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isochroman-7-yl)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-5-{[(3-methoxyphenyl)sulfonyl]amino}-N-methyl-2-piperazin-1-ylnicotinamide](/img/structure/B2627411.png)
![2-methyl-3-phenyl-N-(propan-2-yl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2627412.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylpiperidino)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2627414.png)

![2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid](/img/structure/B2627417.png)



![7-(4-(6-Methylpyridin-2-yl)piperazin-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2627426.png)
![1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine](/img/structure/B2627428.png)
![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2627429.png)

